![molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6](/img/structure/B39096.png)
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine was determined using density functional theory (DFT) and compared with the X-ray diffraction values .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .科学的研究の応用
Anticancer Drug Development
Specific Scientific Field
Medicinal Chemistry and Oncology
Summary
Abnormal activation of fibroblast growth factor receptors (FGFRs) plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have explored the potential of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.
Experimental Procedures
Results
Prospects
This research provides a promising class of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs, with potential for further optimization in anticancer drug development .
Kinase Inhibition
Specific Scientific Field
Biochemistry and Pharmacology
Summary
Pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, exhibit kinase inhibition activity.
Experimental Procedures
Results
将来の方向性
The future directions in the research of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to explore its potential applications in various fields, such as medicine and agriculture .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


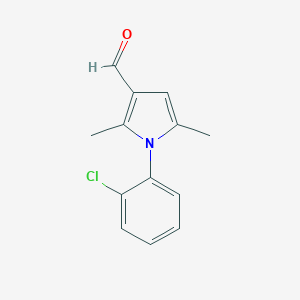


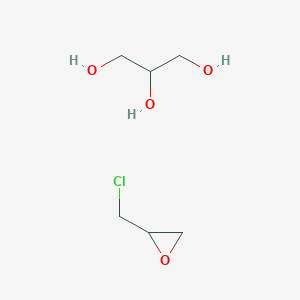



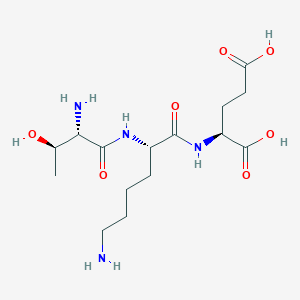
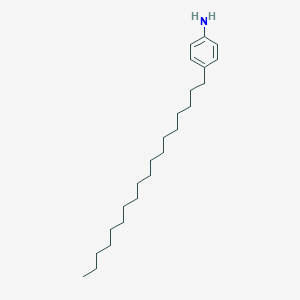
![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
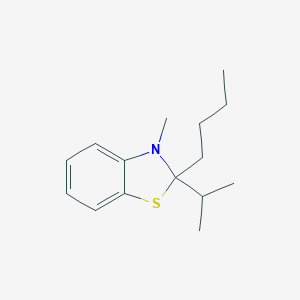
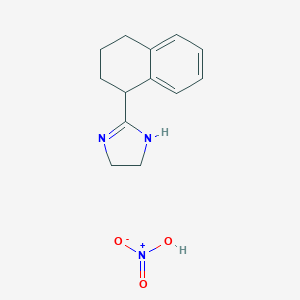
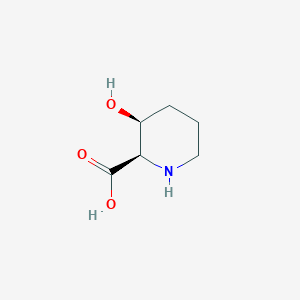
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)